molecular formula C8H13N B1612464 cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole CAS No. 2144-87-8

cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole

Cat. No.: B1612464
CAS No.: 2144-87-8
M. Wt: 123.2 g/mol
InChI Key: HWZHYUCYEYJQTE-OCAPTIKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole typically involves the hydrogenation of isoindole derivatives. One common method is the catalytic hydrogenation of 1H-isoindole using a palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs for the development of therapeutic agents.

    Industry: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole involves its interaction with various molecular targets. The nitrogen atom in the isoindole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their functions and leading to various biological effects .

Comparison with Similar Compounds

  • cis-2-benzyl-1,3,3a,4,7,7a-hexahydroisoindole
  • cis-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
  • 2,3,3a,4,7,7a-Hexahydro-1H-isoindole derivatives

Uniqueness: cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole is unique due to its specific cis-configuration, which imparts distinct chemical and biological properties. This configuration influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3aS,7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZHYUCYEYJQTE-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2144-87-8
Record name 3a,4,7,7a-Tetrahydroisoindoline, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3A,4,7,7A-TETRAHYDROISOINDOLINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT9ML8F6ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole
Reactant of Route 2
cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole
Reactant of Route 3
cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole
Reactant of Route 4
cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole
Reactant of Route 5
cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole
Reactant of Route 6
cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole

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